4-Aminopyridine-2,6-diol
CAS No.: 17325-31-4
Cat. No.: VC21053607
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17325-31-4 |
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Molecular Formula | C5H6N2O2 |
Molecular Weight | 126.11 g/mol |
IUPAC Name | 4-amino-6-hydroxy-1H-pyridin-2-one |
Standard InChI | InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H4,6,7,8,9) |
Standard InChI Key | ZAYZEIDXXFITHQ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(NC1=O)O)N |
Canonical SMILES | C1=C(C=C(NC1=O)O)N |
Introduction
Chemical Structure and Properties
4-Aminopyridine-2,6-diol is characterized by a pyridine ring featuring an amino group at the 4-position and hydroxyl groups at the 2- and 6-positions, giving it a molecular formula of C5H6N2O2. This distinctive arrangement of functional groups contributes to the compound's chemical versatility and biological interactions. The presence of both amino and hydroxyl groups on the pyridine ring creates a unique electronic distribution that influences its reactivity patterns and ability to form hydrogen bonds with various biological targets.
The compound is identified by the CAS number 17325-31-4 and has a molecular weight of approximately 126.11 g/mol. Its structure can be represented by the IUPAC name 4-amino-6-hydroxy-1H-pyridin-2-one, though it is more commonly referred to as 4-Aminopyridine-2,6-diol in scientific literature. The InChI representation (InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H4,6,7,8,9)) and InChI Key (ZAYZEIDXXFITHQ-UHFFFAOYSA-N) provide standardized identifiers for database cross-referencing.
Physical and Chemical Characteristics
The physical properties of 4-Aminopyridine-2,6-diol are influenced by its hydroxyl and amino functional groups, which contribute to its solubility profile and potential for hydrogen bonding. These characteristics play crucial roles in determining how the compound interacts with biological systems and other chemical entities. The compound's dual functionality allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry applications.
Mechanism of Action
Primary Targets
The primary targets of 4-Aminopyridine-2,6-diol are voltage-gated potassium channels. This targeting mechanism is similar to other aminopyridine compounds but with potentially different selectivity profiles due to the presence of the hydroxyl groups at the 2- and 6-positions of the pyridine ring.
Mode of Action
4-Aminopyridine-2,6-diol acts by inhibiting voltage-gated potassium channels, which affects the duration of action potentials in neurons. This inhibition prevents potassium ions from leaving the cell during repolarization, thus prolonging the action potential. The extended depolarization results in increased calcium influx at nerve terminals, which subsequently enhances neurotransmitter release.
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-Aminopyridine-2,6-diol primarily affects neuronal signaling pathways. This action can influence synaptic transmission and potentially modulate various neurological functions. The compound's interaction with potassium channels represents a key mechanism through which it exerts its biological effects.
Biological Activity
Pharmacokinetics
The pharmacokinetic profile of 4-Aminopyridine-2,6-diol involves its absorption, distribution, metabolism, and excretion (ADME) properties. Factors such as solubility, lipid interactions, and selective receptor binding contribute to these pharmacokinetic parameters. Understanding these properties is essential for evaluating the compound's potential therapeutic applications and optimal dosing strategies.
Cellular Effects
At the cellular level, 4-Aminopyridine-2,6-diol interacts with various enzymes, proteins, and biomolecules. These interactions can trigger cascades of biochemical reactions that ultimately result in specific cellular responses. The compound's ability to modulate potassium channel activity can affect calcium signaling, which in turn influences numerous cellular processes including neurotransmitter release and gene expression.
Research Applications
Catalytic Applications
4-Aminopyridine-2,6-diol has been utilized as a catalyst in certain polymerization processes, particularly in epoxy polymerization and epoxy-alcohol polyaddition reactions. The compound demonstrates catalytic activity at elevated temperatures, contributing to the development of materials with enhanced mechanical properties.
Table 1: Polymerization Applications of 4-Aminopyridine-2,6-diol
Reaction Type | Temperature (°C) | Conversion Rate |
---|---|---|
Phenyl Glycidyl Ether Homopolymerization | 100 | High |
Epoxy-Alcohol Polyaddition | >100 | Moderate |
This catalytic property in polymerization processes demonstrates the compound's utility beyond biological applications, extending into materials science and polymer chemistry.
Preparation Methods
Synthetic Routes
The synthesis of 4-Aminopyridine-2,6-diol typically involves multistep processes starting with pyridine derivatives. Common synthetic approaches include:
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Nitration of pyridine followed by reduction to introduce the amino group
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Subsequent hydroxylation reactions to incorporate the hydroxyl groups at the 2- and 6-positions
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Purification steps such as recrystallization or chromatography to obtain the final product
The specific reaction conditions, including choice of catalysts, solvents, and temperature, can significantly impact the yield and purity of the final product. These synthetic methods require careful optimization to ensure efficient production of 4-Aminopyridine-2,6-diol with minimal formation of unwanted byproducts.
Industrial Production Methods
For larger-scale production, industrial methods may employ variations of the synthetic routes described above, with additional considerations for cost-effectiveness, environmental impact, and scalability. These processes often involve optimized reaction conditions and specialized equipment to handle larger quantities of reagents and products.
Chemical Reactions
Reactivity Profile
The dual functionality of 4-Aminopyridine-2,6-diol, with both amino and hydroxyl groups, enables it to participate in various chemical transformations. Common reaction types include:
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Oxidation reactions: The hydroxyl groups can undergo oxidation to form corresponding ketones or aldehydes
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Reduction reactions: The amino group can be reduced to form different amine derivatives
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Substitution reactions: Both the amino and hydroxyl groups can participate in substitution reactions such as acylation or phosphorylation
Key Reagents and Conditions
Reactions involving 4-Aminopyridine-2,6-diol typically employ specific reagents depending on the desired transformation:
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Oxidizing agents: Potassium permanganate or hydrogen peroxide for hydroxyl group oxidation
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Reducing agents: Sodium borohydride for amino group modifications
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Acylating agents: Acetic anhydride for N-acylation reactions
Reaction conditions such as temperature, pH, and solvent choice substantially influence the outcome and efficiency of these transformations. Careful control of these parameters is essential for achieving desired selectivity and yields.
Major Products
The reactions of 4-Aminopyridine-2,6-diol can yield various products depending on the reaction conditions and reagents used. Oxidation of the hydroxyl groups may produce pyridine-2,6-dione derivatives, while acylation of the amino group can generate N-acylated pyridine compounds. These derived compounds may possess modified biological activities or physical properties compared to the parent compound.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 4-Aminopyridine-2,6-diol but differ in the position or type of functional groups:
Table 2: Comparison with Structurally Related Compounds
Compound | Key Structural Differences | Primary Applications |
---|---|---|
4-Aminopyridine | Lacks hydroxyl groups at 2- and 6-positions | Neurological research, multiple sclerosis treatment |
2,4-Diaminopyridine | Contains an additional amino group instead of hydroxyl groups | Pharmacological research |
3-Aminopyridine | Amino group at 3-position rather than 4-position | Chemical synthesis |
These structural differences result in distinct chemical behaviors and biological activities for each compound. For instance, 4-Aminopyridine has been investigated for symptomatic treatment of multiple sclerosis, with clinical studies showing improvement in walking speed and muscle strength in approximately 40% of patients .
Functional Distinctions
The presence of hydroxyl groups at the 2- and 6-positions distinguishes 4-Aminopyridine-2,6-diol from simple aminopyridines and contributes to its unique properties. These hydroxyl groups provide additional hydrogen bonding capabilities and modify the electronic distribution within the molecule, potentially affecting its binding affinity for biological targets such as potassium channels.
Biodegradation and Environmental Considerations
Research has indicated that 4-Aminopyridine-2,6-diol can be biodegraded by certain microbial populations. Enrichment cultures have been identified that can utilize this compound as a carbon, nitrogen, and energy source. During biodegradation, the compound is transformed into intermediates including 4-amino-3-hydroxypyridine, 3,4-dihydroxypyridine, and formate.
These biodegradation pathways suggest potential applications in bioremediation and provide insights into the environmental fate of this compound. The ability of microorganisms to metabolize 4-Aminopyridine-2,6-diol may be relevant for assessing its environmental persistence and developing strategies for managing its presence in ecosystems.
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